molecular formula C16H20BrN5O2 B2887947 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 2097865-13-7

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No. B2887947
CAS RN: 2097865-13-7
M. Wt: 394.273
InChI Key: VNXIJTVSYRADFV-UHFFFAOYSA-N
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Description

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C16H20BrN5O2 and its molecular weight is 394.273. The purity is usually 95%.
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Scientific Research Applications

Photoreactive Properties and Proton Transfer Mechanisms

Studies have highlighted the photoreactive properties and proton transfer mechanisms of pyrazole and pyridine derivatives, including those structurally related to 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one. For example, Vetokhina et al. (2012) investigated the photoreactions of 2-(1H-pyrazol-5-yl)pyridine derivatives, revealing three types of photoreactions: excited-state intramolecular and intermolecular proton transfers, and solvent-assisted double-proton transfer, providing insights into dual luminescence and kinetic coupling phenomena (Vetokhina et al., 2012).

Anticancer and Anti-inflammatory Applications

Derivatives of the parent compound have been synthesized and evaluated for their biological activities. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, assessing their cytotoxic and anti-inflammatory properties. This research highlighted the potential of these compounds as anticancer and anti-5-lipoxygenase agents, with specific derivatives showing promising results in cytotoxicity assays against cancer cell lines (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

The chemical framework of 1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one serves as a foundation for synthesizing various heterocyclic compounds. Metwally et al. (2016) focused on the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, demonstrating the compound's versatility in generating structures with potential pharmacological applications (Metwally et al., 2016).

Ligand Design for Metal Complexation

The compound and its derivatives have been utilized in the design of ligands for metal complexation, offering potential applications in catalysis and material science. Byers et al. (1990) explored the synthesis of tripod ligands incorporating pyrazolyl and pyridinyl groups for palladium complexation, highlighting the utility of these compounds in organometallic chemistry and their potential applications in catalysis and as materials (Byers et al., 1990).

properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN5O2/c1-10-14(11(2)21-20-10)3-4-15(23)22-6-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,3-6,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXIJTVSYRADFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

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